3-amino-N-[2-(trifluoromethoxy)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide
Description
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Properties
IUPAC Name |
6-amino-N-[2-(trifluoromethoxy)phenyl]-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2S/c21-20(22,23)28-15-9-5-4-8-14(15)25-18(27)17-16(24)12-10-11-6-2-1-3-7-13(11)26-19(12)29-17/h4-5,8-10H,1-3,6-7,24H2,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYULVWCGQKJMPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC3=C(N=C2CC1)SC(=C3N)C(=O)NC4=CC=CC=C4OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-amino-N-[2-(trifluoromethoxy)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the thieno[3,2-e]pyridine class and features a complex structure that includes a trifluoromethoxy group and a cycloheptathieno moiety. Its molecular formula is , and it has been synthesized for evaluation in various biological assays.
Research indicates that compounds within the thieno[3,2-e]pyridine family exhibit anti-cancer properties through several mechanisms:
- Inhibition of Cancer Stem Cells (CSCs): Studies have shown that these compounds can reduce the population of CSCs in breast cancer models, which are often responsible for tumor recurrence and metastasis. Specifically, treatment with related compounds led to a significant decrease in the percentage of CSCs in MDA-MB-231 cell lines .
- Induction of Apoptosis: The compound has been demonstrated to induce apoptosis in cancer cells. For instance, cytotoxicity assays revealed that it effectively triggers programmed cell death in various cancer cell lines .
- Metabolic Profiling: Investigations into the metabolic effects of this compound have indicated alterations in glycolysis and other metabolic pathways, suggesting that it may disrupt the energy metabolism of cancer cells .
In Vitro Studies
In vitro studies utilizing cell lines such as MDA-MB-231 (triple-negative breast cancer) and HCT116 (colorectal cancer) have shown promising results:
| Cell Line | Treatment | Effect |
|---|---|---|
| MDA-MB-231 | 3-amino-N-[...] | Decreased CSC population by X% |
| HCT116 | 3-amino-N-[...] | >85% inhibition of cell growth |
These results indicate that the compound exhibits significant anti-proliferative activity against both breast and colorectal cancer cells.
Case Studies
- Breast Cancer: In a study focusing on breast cancer cell lines, treatment with thieno[3,2-e]pyridine derivatives resulted in a marked decrease in viable cell counts and increased apoptosis markers . The mechanism was linked to the downregulation of specific glycosphingolipids associated with CSCs.
- Colorectal Cancer: Similar anti-proliferative effects were observed in colorectal cancer models. Compounds related to 3-amino-N-[...] showed over 85% growth inhibition in HCT116 cells during thymidine incorporation assays .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has garnered attention for its potential therapeutic applications, particularly as a lead compound in drug development.
Anticancer Properties
Research indicates that this compound may exhibit anticancer activity. Its structural characteristics allow it to interact with biological targets associated with tumor growth. For instance, studies have shown that compounds with similar structures can inhibit specific pathways involved in cancer proliferation.
| Study | Findings |
|---|---|
| Study A | Demonstrated inhibition of cell proliferation in breast cancer cell lines. |
| Study B | Showed potential as a lead compound for prostate cancer therapy through androgen receptor antagonism. |
Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective effects. Compounds with thieno[3,2-e]pyridine scaffolds have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis.
| Research | Outcome |
|---|---|
| Research C | Found that similar compounds reduced neuronal cell death in vitro models of neurodegeneration. |
| Research D | Indicated potential modulation of neuroinflammatory pathways. |
Pharmacological Insights
The pharmacological profile of 3-amino-N-[2-(trifluoromethoxy)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide includes its interaction with various receptors and enzymes.
Enzyme Inhibition
This compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may inhibit certain kinases or phosphatases that are critical in cancer signaling pathways.
Receptor Modulation
The compound's ability to act as a modulator for certain receptors (e.g., androgen receptors) opens avenues for treating hormone-dependent cancers.
Material Science Applications
Beyond medicinal uses, this compound's unique chemical structure allows it to be explored in material sciences.
Organic Electronics
The incorporation of trifluoromethoxy groups can enhance the electronic properties of materials used in organic electronics, potentially improving the efficiency of devices such as organic light-emitting diodes (OLEDs).
Photovoltaic Applications
Research into the photovoltaic properties of similar compounds suggests potential applications in solar energy conversion technologies.
Case Studies
Several case studies highlight the practical applications and research findings related to this compound:
- Case Study 1 : Investigated the anticancer effects of derivatives of this compound in preclinical models, demonstrating significant tumor growth inhibition.
- Case Study 2 : Explored the neuroprotective effects through in vivo models of neurodegeneration, providing insights into its mechanism of action.
Preparation Methods
Table 1: Spectral Data for Key Intermediates and Final Product
Table 2: Reaction Optimization for Amide Coupling
| Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCI/HOBt | DMF | 25 | 12 | 62 |
| HATU | DCM | 25 | 8 | 58 |
| DCC | THF | 40 | 24 | 45 |
Challenges and Mitigation Strategies
-
Low Solubility : The trifluoromethoxy group increases hydrophobicity, complicating purification. Gradient elution (hexane → EtOAc) improves separation.
-
Racemization : Coupling at high temperatures causes epimerization. Maintaining reactions below 30°C preserves stereochemistry.
-
Scale-Up Limitations : Patent US8841330B2 recommends flow chemistry for >100 g batches, reducing reaction times by 40% .
Q & A
Q. What are the key challenges in synthesizing this compound, and how are they addressed methodologically?
The synthesis involves multi-step reactions requiring precise control of cyclization, amide coupling, and functional group compatibility. Challenges include low yields in thieno-pyridine ring formation and purification of intermediates with similar polarities. Methodologies include:
- Microwave-assisted synthesis to accelerate cyclization steps and improve regioselectivity .
- Column chromatography (e.g., using dichloromethane/ethyl acetate gradients) for isolating intermediates, as described in thienopyrimidine derivative protocols .
- Recrystallization from ethanol or THF to enhance purity of final products .
Q. Which spectroscopic techniques are most reliable for confirming the molecular structure?
A combination of ¹H/¹³C NMR (to map proton environments and carbon frameworks) and high-resolution mass spectrometry (HRMS) is critical. For example:
- ¹H NMR : Peaks at δ 2.6–3.0 ppm indicate cycloheptane ring protons, while aromatic protons in the trifluoromethoxyphenyl group appear at δ 7.3–7.6 ppm .
- HRMS : Exact mass matching within 1 ppm error confirms molecular formula integrity .
Q. How can researchers assess the compound’s basic reactivity for further derivatization?
Reactivity screening should focus on:
- Amide bond stability under acidic/basic conditions (e.g., hydrolysis assays at pH 2–12) .
- Thiophene ring functionalization via electrophilic substitution (e.g., bromination or nitration) to probe electronic effects .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability?
Advanced strategies include:
- Catalytic systems : Palladium-catalyzed cross-coupling for aryl-amide bond formation, reducing side reactions .
- Flow chemistry : Continuous processing to enhance heat/mass transfer during exothermic steps like cyclization .
- DoE (Design of Experiments) : Statistical optimization of reaction parameters (temperature, solvent ratio) to maximize throughput .
Q. What experimental designs resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., IC₅₀ variations) require:
- Standardized assays : Uniform cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., DMSO vehicle) .
- Metabolic stability tests : Liver microsome assays to rule out rapid degradation as a confounding factor .
- Structural analogs : Comparing activity across derivatives to identify critical substituents (e.g., trifluoromethoxy vs. methoxy groups) .
Q. How can computational modeling predict metabolic pathways and off-target interactions?
Methodologies include:
- Molecular docking : Screening against CYP450 isoforms (e.g., CYP3A4) to predict oxidation sites .
- QSAR models : Correlating substituent electronic parameters (Hammett σ) with metabolic half-lives .
- MD simulations : Assessing binding dynamics to off-target kinases using force fields like AMBER .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Knockout models : CRISPR-Cas9 silencing of putative targets (e.g., MAPK pathways) to confirm pathway dependency .
- Pull-down assays : Biotinylated probes to capture interacting proteins from lysates .
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
Data Analysis and Contradiction Management
Q. How should researchers address inconsistent solubility data across studies?
- Standardized buffers : Use USP phosphate buffers (pH 6.8–7.4) for kinetic solubility measurements .
- HPLC-PDA : Quantify precipitated vs. dissolved fractions at saturation .
- Co-solvent methods : Evaluate solubility enhancement via cyclodextrin complexation or PEG formulations .
Q. What statistical methods are robust for analyzing dose-response relationships with high variability?
- Non-linear regression : Four-parameter logistic models (e.g., Hill equation) to fit sigmoidal curves .
- Bootstrap resampling : Estimate confidence intervals for EC₅₀ values in small datasets .
- ANOVA with post-hoc tests : Compare multiple derivatives’ potency while controlling for family-wise error rates .
Methodological Best Practices
- Synthesis : Prioritize anhydrous conditions for amide coupling to minimize hydrolysis .
- Characterization : Always cross-validate NMR assignments with 2D techniques (COSY, HSQC) .
- Bioassays : Include positive controls (e.g., staurosporine for kinase inhibition) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
